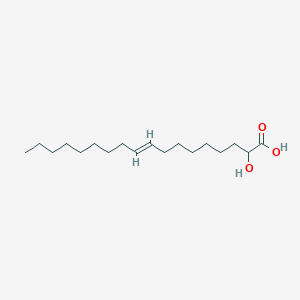

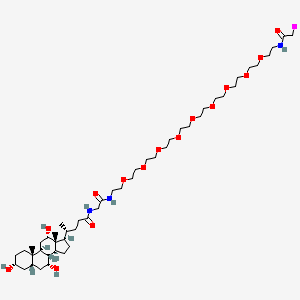

2-Hydroxyoleic acid;2-OHOA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 2-羟基油酸是通过一系列涉及油酸的化学反应合成的。合成路线通常包括油酸的羟基化,在第二个碳位置引入羟基。 此过程涉及在受控温度条件下使用 LDA(二异丙基氨基锂)和 DMPU(N,N'-二甲基丙烯脲)等试剂 .

工业生产方法: 2-羟基油酸的工业生产涉及使用类似的化学反应进行大规模合成,但针对更高的产量和纯度进行了优化。 该过程包括使用先进的化学反应器和纯化技术,以确保该化合物符合药物级标准 .

化学反应分析

反应类型: 2-羟基油酸会发生各种化学反应,包括氧化、还原和取代。 这些反应对于改变化合物的结构和增强其治疗特性至关重要 .

常用试剂和条件:

氧化: 使用过氧化氢 (H₂O₂) 和高锰酸钾 (KMnO₄) 等常见的氧化剂。

还原: 使用硼氢化钠 (NaBH₄) 等还原剂。

主要产物: 从这些反应中形成的主要产物包括 2-羟基油酸的各种羟基化和卤化衍生物,这些衍生物因其增强的生物活性而得到研究 .

4. 科研应用

2-羟基油酸在科学研究中有着广泛的应用,包括:

化学: 用作研究脂类行为和膜相互作用的模型化合物。

生物学: 研究其在细胞膜调节和信号通路中的作用。

医药: 由于其能够诱导自噬性细胞死亡并抑制各种癌症模型(包括胶质母细胞瘤、前列腺癌、白血病、乳腺癌和结肠癌)的肿瘤生长,因此被研究用作抗癌剂

科学研究应用

2-Hydroxyoleic acid has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study lipid behavior and membrane interactions.

Biology: Investigated for its role in cell membrane modulation and signaling pathways.

Medicine: Explored as an anticancer agent due to its ability to induce autophagic cell death and reduce tumor growth in various cancer models, including glioblastoma, prostate, leukemia, breast, and colon cancer

作用机制

2-羟基油酸通过激活鞘磷脂合酶发挥作用,导致细胞膜脂质组成和结构发生重大变化。这种激活导致 Ras 转移到细胞质并使 Ras/MAPK、PI3K/Akt 和 PKC/细胞周期蛋白/CDK 信号通路失活。 这些变化诱导癌细胞的细胞周期阻滞、细胞分化和程序性细胞死亡 .

类似化合物:

油酸: 2-羟基油酸的非羟基化类似物,常见于橄榄油。

亚油酸: 另一种具有类似结构特性但具有不同生物活性的脂肪酸。

棕榈油酸: 一种单不饱和脂肪酸,碳链长度相似,但缺少羟基

独特性: 2-羟基油酸因其在第二个碳位置上的羟基而具有独特性,该羟基阻止了通过 β-氧化快速降解,因此与它的非羟基化类似物油酸相比,它的半衰期更长。 这种结构修饰增强了其治疗潜力,使其在靶向癌细胞膜方面具有特异性 .

相似化合物的比较

Oleic Acid: The non-hydroxylated analogue of 2-Hydroxyoleic acid, commonly found in olive oil.

Linoleic Acid: Another fatty acid with similar structural properties but different biological activities.

Palmitoleic Acid: A monounsaturated fatty acid with a similar carbon chain length but lacking the hydroxyl group

Uniqueness: 2-Hydroxyoleic acid is unique due to its hydroxyl group at the second carbon position, which prevents rapid degradation through β-oxidation, consequently increasing its half-life compared to its non-hydroxylated analogue, oleic acid. This structural modification enhances its therapeutic potential and specificity in targeting cancer cell membranes .

属性

分子式 |

C18H34O3 |

|---|---|

分子量 |

298.5 g/mol |

IUPAC 名称 |

(E)-2-hydroxyoctadec-9-enoic acid |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h9-10,17,19H,2-8,11-16H2,1H3,(H,20,21)/b10-9+ |

InChI 键 |

JBSOOFITVPOOSY-MDZDMXLPSA-N |

手性 SMILES |

CCCCCCCC/C=C/CCCCCCC(C(=O)O)O |

规范 SMILES |

CCCCCCCCC=CCCCCCCC(C(=O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B11929148.png)

![methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B11929154.png)

![3-((2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)disulfanyl)propanoic acid](/img/structure/B11929173.png)

![N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B11929174.png)